3-((2-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-1-propanethiol dihydrochloride
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Overview
Description
1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tricyclo decylamino group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the tricyclo decylamino intermediate, followed by its reaction with 1-propanethiol under controlled conditions. The final step involves the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler amines and thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets. The compound’s thiol and amino groups enable it to form covalent bonds with proteins and enzymes, modulating their activity. The tricyclo decylamino group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrogen phosphate (ester), hydrate (2:3) .
Uniqueness
1-Propanethiol, 3-((2-(tricyclo(3311(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride stands out due to its unique combination of a tricyclo decylamino group and thiol functionality
Properties
CAS No. |
88313-62-6 |
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Molecular Formula |
C15H30Cl2N2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[2-(1-adamantylamino)ethylamino]propane-1-thiol;dihydrochloride |
InChI |
InChI=1S/C15H28N2S.2ClH/c18-5-1-2-16-3-4-17-15-9-12-6-13(10-15)8-14(7-12)11-15;;/h12-14,16-18H,1-11H2;2*1H |
InChI Key |
YNTQERZODVOXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCNCCCS.Cl.Cl |
Origin of Product |
United States |
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